3-Amino-1-(furan-3-yl)-2-methylpropan-1-one
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Overview
Description
3-Amino-1-(furan-3-yl)-2-methylpropan-1-one is an organic compound that features a furan ring, an amino group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one typically involves the reaction of furan derivatives with appropriate amines and ketones under controlled conditions. One common method involves the use of furan-3-carboxaldehyde, which undergoes a series of reactions including amination and ketone formation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(furan-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-yl ketones, while reduction can produce furan-3-yl alcohols .
Scientific Research Applications
3-Amino-1-(furan-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(furan-3-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-(furan-3-yl)propan-1-one: Similar structure but without the methyl group.
Uniqueness
3-Amino-1-(furan-3-yl)-2-methylpropan-1-one is unique due to the presence of both an amino group and a ketone group on the same molecule, along with a furan ring.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(furan-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChI Key |
NNKGLVCADSLJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=COC=C1 |
Origin of Product |
United States |
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